N-phenylindoline-5-sulfonamide
Overview
Description
N-phenylindoline-5-sulfonamide is a derivative of N-phenylbenzenesulfonamide . It has been identified as a potent, selective, and orally bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) inhibitor . It has been used in research for the treatment of obesity and metabolic diseases .
Molecular Structure Analysis
The molecular structure of N-phenylindoline-5-sulfonamide involves a bicyclic central core, which restricts the orientation of the substituent . This structure contributes to its improved potency as an MGAT2 inhibitor .Physical And Chemical Properties Analysis
N-phenylindoline-5-sulfonamide is described as a pale yellow solid . Further details about its physical and chemical properties were not found in the available resources.Scientific Research Applications
Inhibition of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2)
- Scientific Field: Medicinal Chemistry
- Application Summary: N-phenylindoline-5-sulfonamide derivatives have been found to be potent, selective, and orally bioavailable inhibitors of MGAT2 . MGAT2 is a novel target for the treatment of obesity and metabolic diseases .
- Methods of Application: The research started from an N-phenylbenzenesulfonamide derivative with moderate potency for MGAT2 inhibition. The researchers explored an effective location of the hydrophobic group at the 1-position to enhance MGAT2 inhibitory activity .
- Results: The compound displayed much improved potency, with an IC50 value of 1.0 nM. It also exhibited excellent selectivity (greater than 30,000-fold) against related acyltransferases (MGAT3, DGAT1, DGAT2, and ACAT1) .
Synthesis of Other Organosulfur Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Sulfonimidates, including N-phenylindoline-5-sulfonamide, have been used as intermediates to access other important organosulfur compounds .
- Methods of Application: The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
properties
IUPAC Name |
N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,16-12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15-16H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBRPHQRCHBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylindoline-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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